![molecular formula C5H4N4 B1205233 [1,2,4]三唑并[1,5-a]嘧啶 CAS No. 275-02-5](/img/structure/B1205233.png)

[1,2,4]三唑并[1,5-a]嘧啶

描述

[1,2,4]Triazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted interest due to its diverse chemical reactions and significant biological activities. Its structure serves as a core for synthesizing various derivatives with potential applications in medicinal and agricultural chemistry due to its antimicrobial, antifungal, antiviral, and anticancer properties (Pinheiro et al., 2020).

Synthesis Analysis

Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives can be achieved through various methods, including the condensation of 3-amino-1,2,4-triazole with different reagents. A novel method involves the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting the compound's versatility in synthesis strategies (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives has been characterized through X-ray diffraction and spectroscopic techniques such as NMR and IR, which provide insights into their molecular geometry and electronic structure. For instance, the synthesis and characterization of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate reveal detailed molecular insights, including Hirshfeld surface analysis and DFT calculations (Lahmidi et al., 2019).

Chemical Reactions and Properties

[1,2,4]Triazolo[1,5-a]pyrimidine undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For example, reactions with 3-amino-1,2,4-triazole have led to the synthesis of new 1,2,4-triazolo[5,1-a]pyrimidine derivatives, demonstrating the compound's reactivity and utility in creating novel heterocyclic compounds (Riad & Abdelhamid, 1989).

Physical Properties Analysis

The physical properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The crystal structures of oxo derivatives have been determined by X-ray diffraction, providing valuable information on their physical characteristics and potential for binding metal ions (Haj et al., 2000).

Chemical Properties Analysis

The chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. The presence of halogen functionalities, for instance, renders these compounds as versatile synthetic intermediates for further diversification through reactions such as Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

科学研究应用

抗癌应用

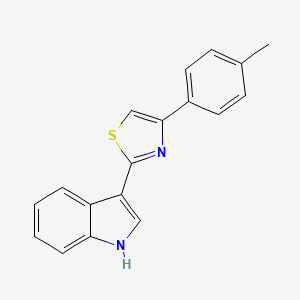

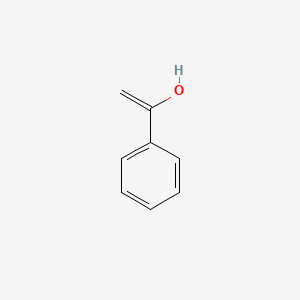

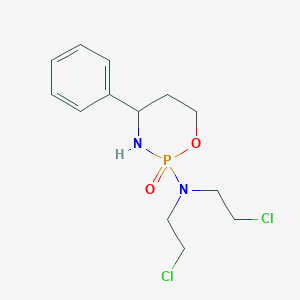

[1,2,4]三唑并[1,5-a]嘧啶衍生物因其抗癌特性而被广泛研究。一系列这些化合物被合成并针对胃癌细胞MGC-803进行评估,显示出显著的抗增殖活性。值得注意的是,化合物H12被发现非常有效,其IC50值比阳性对照药物5-Fu更强。 该化合物还通过抑制ERK信号通路抑制了MGC-803细胞的生长和集落形成 {svg_1}.

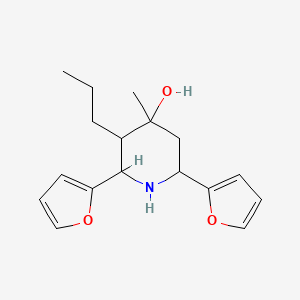

心血管疾病治疗

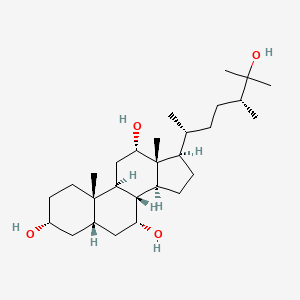

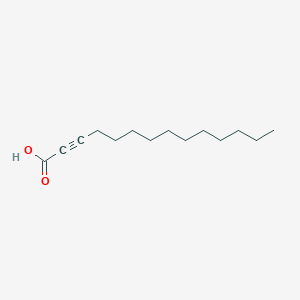

脂肪酸结合蛋白(FABP),特别是FABP4和FABP5,被认为是治疗诸如血脂异常、冠心病和糖尿病等疾病的潜在治疗靶点。 [1,2,4]三唑并[1,5-a]嘧啶衍生物已被确定为这些蛋白的潜在抑制剂,为治疗这些心血管疾病提供了有希望的途径 {svg_2}.

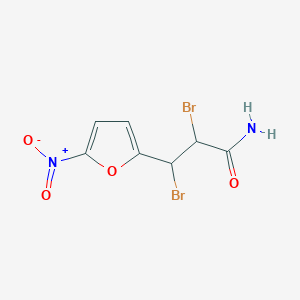

抗病毒和抗肿瘤剂

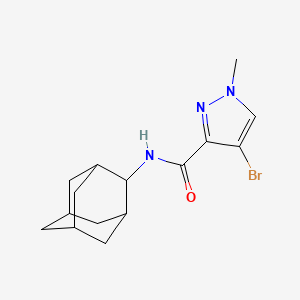

由于其结构与核碱基相似,[1,2,4]三唑并[1,5-a]嘧啶衍生物可以作为代谢物,可用于作为抗病毒和抗肿瘤剂。 这些化合物对各种癌细胞(包括结肠癌、乳腺癌和肺癌)显示出显着的细胞毒活性 {svg_3}.

作用机制

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are known to target a variety of proteins and enzymes. They have been reported to exhibit significant activities against a panel of cancer cell lines by acting on different targets such as tubulin , LSD1 , and CDK2 . In the agricultural sector, some synthetic [1,2,4]Triazolo[1,5-a]pyrimidines have shown significant herbicidal activities by inhibiting the enzyme acetolactate synthase (AHAS) .

Mode of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines interact with their targets in various ways. For instance, in the case of cancer cells, they inhibit the growth of cells by interacting with tubulin . In agriculture, they exert their regulatory activities on plant growth as inhibitors of the enzyme AHAS .

Biochemical Pathways

The [1,2,4]Triazolo[1,5-a]pyrimidines affect various biochemical pathways. For instance, some derivatives have been reported to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Pharmacokinetics

The design and synthesis of these compounds often involve strategies to optimize their pharmacokinetic profiles .

Result of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines have been reported to exhibit a variety of biological activities. For instance, they have shown potent antitumor activities . They can also inhibit the growth and colony formation of certain cancer cells . In agriculture, they have shown significant herbicidal activities .

Action Environment

The action of [1,2,4]Triazolo[1,5-a]pyrimidines can be influenced by various environmental factors. For instance, the synthesis of these compounds can be catalyzed by Schiff base zinc (II) complex supported on magnetite nanoparticles under mild conditions . .

未来方向

The future directions for [1,2,4]Triazolo[1,5-a]pyrimidine research are promising. Its wide range of pharmacological activities and versatility make it a valuable scaffold in drug design . Future research could focus on exploring its potential in other therapeutic areas and optimizing its properties for specific applications .

属性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNKZYRMFBGSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181914 | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

275-02-5 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=275-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-Triazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of [, , ]triazolo[1,5-a]pyrimidine?

A1: [, , ]Triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic system consisting of a pyrimidine ring fused to a 1,2,4-triazole ring.

Q2: Can you provide details about the molecular formula and weight of a specific [, , ]triazolo[1,5-a]pyrimidine derivative?

A2: The molecular formula and weight vary depending on the substituents on the core structure. For instance, the complex cis-[PtCl2(Hmtpo-N3)2].2H2O, where Hmtpo represents 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine, has been synthesized and characterized. []

Q3: How are [, , ]triazolo[1,5-a]pyrimidine derivatives typically characterized using spectroscopic techniques?

A3: Researchers commonly employ a combination of spectroscopic techniques, including 1H and 13C NMR, IR, and MS, to confirm the structures of newly synthesized [, , ]triazolo[1,5-a]pyrimidine derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are some common synthetic approaches for preparing [, , ]triazolo[1,5-a]pyrimidine derivatives?

A4: Several efficient synthetic methods have been developed, including:

- Cyclocondensation: Reacting readily available precursors like 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine yields various derivatives. []

- One-Step Synthesis: Reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones offers a regioselective approach to prepare specific derivatives. []

- Multicomponent Reactions: Employing multicomponent reactions involving aldehydes, 3-amino-1,2,4-triazole, and suitable dicarbonyl compounds like β-diketones provides access to diverse [, , ]triazolo[1,5-a]pyrimidine libraries. [, , , , , , ]

Q5: How does the choice of reaction conditions affect the regioselectivity in the synthesis of [, , ]triazolo[1,5-a]pyrimidines?

A5: The regioselectivity can be controlled by adjusting the reaction conditions. For example, reactions using β-alkoxyvinyl trichloromethyl ketones under acidic conditions yield 7-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines, whereas basic conditions lead to [, , ]triazolo[1,5-a]pyrimidin-5/7(1H)-ones. []

Q6: Can you provide an example where a specific catalyst significantly impacts the synthesis of [, , ]triazolo[1,5-a]pyrimidines?

A6: Thiamine hydrochloride (VB1) has been successfully used as an efficient catalyst for the one-pot synthesis of [, , ]triazolo[1,5-a]pyrimidine derivatives in an aqueous medium. []

Q7: What are the key biological activities associated with [, , ]triazolo[1,5-a]pyrimidine derivatives?

A7: [, , ]Triazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity: These compounds have shown promising anticancer activity against various cancer cell lines, including gastric cancer cells, through mechanisms like the suppression of the ERK signaling pathway. [, , ]

- Anti-Plasmodium Activity: Specific derivatives, particularly those containing a trifluoromethyl group at the 2-position, have demonstrated potent in vitro activity against Plasmodium falciparum, suggesting their potential as antimalarial agents. []

- Fungicidal Activity: Certain [, , ]triazolo[1,5-a]pyrimidine derivatives, particularly those with specific substituents like fluorine at the 6-position and a secondary amine at the 8-position, possess excellent fungicidal activity against economically important plant pathogens. []

Q8: How does the structure of [, , ]triazolo[1,5-a]pyrimidine influence its biological activity?

A8: Substituents at different positions on the [, , ]triazolo[1,5-a]pyrimidine core significantly influence its biological activity:

- Anticancer activity: Introducing indole moieties enhances activity against gastric cancer cells. []

- Anti-Plasmodium activity: The presence of a trifluoromethyl group at the 2-position and various amines at the 7-position enhances the activity. []

- Fungicidal activity: A fluorine substituent in position 6 and a secondary amine in position 8 of pyrido[2,3-b]pyrazines (analogues of [, , ]triazolo[1,5-a]pyrimidines) improve activity against plant pathogens. []

Q9: How is computational chemistry employed in the study of [, , ]triazolo[1,5-a]pyrimidine derivatives?

A9: Computational approaches, including molecular docking simulations and free-energy perturbation (FEP) calculations, are valuable tools in [, , ]triazolo[1,5-a]pyrimidine research:

- Molecular Docking: This technique helps predict the binding modes and affinities of these compounds to their biological targets, such as P. falciparum dihydroorotate dehydrogenase (PfDHODH). []

- FEP Calculations: These calculations assist in prioritizing the synthesis of promising [, , ]triazolo[1,5-a]pyrimidine derivatives by predicting their binding affinities to target proteins, such as phosphodiesterase 2A (PDE2A). []

Q10: How can quantitative structure-activity relationship (QSAR) models be used in the development of [, , ]triazolo[1,5-a]pyrimidine-based drugs?

A10: QSAR models, correlating chemical structure with biological activity, provide insights into the structural features crucial for activity. This information is essential for optimizing existing compounds and designing new, more potent and selective derivatives. []

Q11: What are the potential challenges and future directions in the research of [, , ]triazolo[1,5-a]pyrimidine derivatives?

A11: Future research on [, , ]triazolo[1,5-a]pyrimidine derivatives may focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-nitrosoimidazo[1,2-a:5,4-b']dipyridine](/img/structure/B1205151.png)

![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)

![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)

![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)